Methods and Technical Details
The synthesis of PROTAC Bcl-xL degrader-2 involves the strategic design of bifunctional molecules that link a ligand for the target protein (Bcl-xL) with an E3 ligase recruiter. In particular, the development process includes:
The precise synthetic route can vary but generally follows established protocols for constructing PROTACs .
Structure and Data
The molecular structure of PROTAC Bcl-xL degrader-2 features a bifunctional design comprising:
The structural integrity and binding efficiency are often assessed through crystallography or computational modeling, providing insights into the interactions between the PROTAC, E3 ligase, and target protein .
Reactions and Technical Details
The mechanism by which PROTAC Bcl-xL degrader-2 induces degradation involves several key reactions:
These reactions are critical for the therapeutic efficacy of PROTACs in overcoming resistance mechanisms in cancer therapies .
Process and Data
The action mechanism of PROTAC Bcl-xL degrader-2 can be summarized in several steps:
Data from studies indicate that this mechanism effectively downregulates Bcl-xL levels in cancer cells, promoting apoptosis and enhancing sensitivity to chemotherapeutic agents .
Physical and Chemical Properties
PROTAC Bcl-xL degrader-2 exhibits several notable physical and chemical properties:
Characterization studies often include assessments of these properties using spectroscopic methods .
Scientific Uses
PROTAC Bcl-xL degrader-2 holds significant promise in various scientific applications:
PROTAC Bcl-xL degrader-2 operates via a hijacking mechanism of the ubiquitin-proteasome system (UPS), a primary pathway for intracellular protein degradation in eukaryotic cells. This heterobifunctional molecule consists of three elements: a Bcl-xL-binding warhead, a von Hippel-Lindau (VHL) E3 ubiquitin ligase-recruiting ligand, and a polyethylene glycol (PEG)-based linker connecting both moieties. Upon cellular entry, the warhead domain binds with high affinity to Bcl-xL, while the VHL ligand simultaneously engages the VHL-Elongin B-Elongin C (VCB) E3 ligase complex. This dual binding induces the formation of a ternary complex (Bcl-xL:degrader:VCB), positioning Bcl-xL in proximity to the E3 ligase. The VCB complex then catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on Bcl-xL, resulting in polyubiquitination. K48-linked polyubiquitin chains serve as a definitive degradation signal, directing ubiquitinated Bcl-xL to the 26S proteasome for ATP-dependent proteolysis [1] [5].
The efficiency of PROTAC-mediated degradation critically depends on the stability and geometry of the ternary complex. Structural analyses reveal that PROTAC Bcl-xL degrader-2 facilitates extensive protein-protein interactions between Bcl-xL and the VCB complex. These contacts, termed "positive cooperativity," stabilize the ternary complex beyond the binary interactions (degrader-Bcl-xL and degrader-VHL). Crystallographic studies of analogous VHL-based Bcl-xL degraders (e.g., 753b and WH244) demonstrate distinct interfacial architectures where the linker moiety engages in hydrophobic and hydrogen-bonding interactions with both target proteins. This cooperative binding enhances ternary complex affinity, increasing the efficiency of ubiquitin transfer [2].
A hallmark of PROTAC Bcl-xL degrader-2 is its sub-stoichiometric, catalytic mode of action. Unlike inhibitors requiring sustained occupancy, the degrader dissociates from the ternary complex after ubiquitination, enabling multiple rounds of degradation. This catalytic efficiency is evidenced by half-maximal degradation concentrations (DC₅₀) in the low nanomolar range (0.6–10 nM) in Bcl-xL-dependent cell lines, such as THP-1 and MOLT-4. At saturating concentrations (>100 nM), near-complete (>90%) depletion of Bcl-xL protein is observed within 24 hours, persisting for up to 48 hours post-washout. This sustained effect underscores the event-driven pharmacology of PROTACs, where transient target engagement yields prolonged functional consequences [4] [7].
Table 1: Degradation Efficiency of PROTAC Bcl-xL Degrader-2 in Hematologic Malignancies
Cell Line | Cell Type | DC₅₀ (nM) | Maximum Degradation (%) | Time to Max Effect (h) |
---|---|---|---|---|
THP-1 | Acute monocytic leukemia | 0.6 | >95 | 24 |
MOLT-4 | T-cell acute lymphoblastic | 5.2 | 90 | 24 |
NCI-H146 | Small-cell lung cancer | 10.0* | 85* | 48* |
Patient-derived AML | Acute myeloid leukemia | 7.8 | 88 | 24 |
Data for analogous dual degrader 753b in Bcl-xL/BCL-2 co-dependent cells [1] [6].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3